molecular formula C26H23ClN4O2 B2579191 N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251603-58-3

N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2579191
CAS RN: 1251603-58-3
M. Wt: 458.95
InChI Key: SNUWKLHPSULOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClN4O2 and its molecular weight is 458.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Agents

Nonpeptide angiotensin II receptor antagonists have been developed, demonstrating potent antihypertensive effects upon oral administration. These compounds, part of the N-(biphenylylmethyl)imidazoles series, show high affinity for the AII receptor and significant oral potency, highlighting the essential role of the acidic group in the ortho position for activity. This research underlines the potential of these compounds in treating hypertension (Carini et al., 1991).

Serotonin-3 Receptor Antagonists

Studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. The use of the 1H-indazole ring significantly increased activity, indicating these compounds' potential in therapeutic applications for conditions mediated by 5-HT3 receptors (Harada et al., 1995).

Antiviral and Antitumor Applications

The synthesis and evaluation of 5-substituted imidazole-4-carboxamide ribonucleosides have revealed compounds with significant activity against specific viruses in vitro and in mice. These findings demonstrate the potential use of these compounds in developing new antiviral and antitumor therapies (Wood et al., 1985).

Chemical Synthesis Techniques

Innovative chemical synthesis techniques for creating complex molecules like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide have been developed. These methods involve 'one-pot' reductive cyclization, demonstrating advancements in synthesizing compounds with potential biological activity (Bhaskar et al., 2019).

Antimicrobial Compounds

Research on imidazole-4-carboxamide derivatives has also extended to the development of antimicrobial agents. For example, synthesis and docking studies of tetrazol-thiophene-2-carboxamides have indicated these compounds' potential in treating bacterial infections, showcasing the versatility of imidazole-based compounds in addressing a variety of microbial threats (Talupur et al., 2021).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c1-17-3-8-20(9-4-17)25(32)29-22-11-6-19(7-12-22)14-31-15-24(28-16-31)26(33)30-23-13-21(27)10-5-18(23)2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUWKLHPSULOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

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